molecular formula C11H12O2 B6268413 rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid CAS No. 13005-22-6

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

Cat. No. B6268413
CAS RN: 13005-22-6
M. Wt: 176.2
InChI Key:
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Description

This compound is likely a cyclopropane derivative, which are often used in pharmaceuticals and as building blocks in organic synthesis .


Molecular Structure Analysis

The compound likely contains a cyclopropane ring, which is a three-membered carbon ring, along with a carboxylic acid group and a phenyl group .


Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo reactions such as ring-opening due to the strain in the three-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Material Safety Data Sheets (MSDS) should be consulted for specific safety and hazard information .

Future Directions

The use of cyclopropane derivatives in pharmaceuticals and organic synthesis is a rich field with many potential areas for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene", "Methyl magnesium bromide", "Ethyl diazoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Preparation of 1-phenyl-1-methylethylene\nBenzene is reacted with methyl magnesium bromide to form 1-phenyl-1-methylethylene.", "Step 2: Cyclopropanation of 1-phenyl-1-methylethylene\n1-phenyl-1-methylethylene is reacted with ethyl diazoacetate in the presence of a catalyst to form racemic mixture of 1-methyl-2-phenylcyclopropane.", "Step 3: Hydrolysis of racemic mixture of 1-methyl-2-phenylcyclopropane\nThe racemic mixture of 1-methyl-2-phenylcyclopropane is hydrolyzed using sodium hydroxide to form racemic mixture of 1-methyl-2-phenylcyclopropane-1-carboxylic acid.", "Step 4: Separation of enantiomers\nThe racemic mixture of 1-methyl-2-phenylcyclopropane-1-carboxylic acid is separated into its enantiomers using a chiral stationary phase column.", "Step 5: Conversion of enantiomers to racemic mixture\nThe separated enantiomers are converted back to racemic mixture using hydrochloric acid.", "Step 6: Neutralization and purification\nThe racemic mixture of 1-methyl-2-phenylcyclopropane-1-carboxylic acid is neutralized using sodium bicarbonate and purified using sodium chloride and sodium sulfate.", "Step 7: Crystallization\nThe purified racemic mixture of 1-methyl-2-phenylcyclopropane-1-carboxylic acid is dissolved in methanol and ethanol mixture and then crystallized to obtain rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid." ] }

CAS RN

13005-22-6

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

0

Origin of Product

United States

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